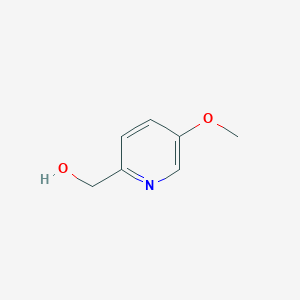

(5-Methoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality (5-Methoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGIZFIQWAPBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480749 | |

| Record name | (5-Methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127978-70-5 | |

| Record name | (5-Methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyridin-2-yl)methanol (CAS: 127978-70-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5-Methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications, particularly as a precursor in the development of kinase inhibitors.

Physicochemical Properties

(5-Methoxypyridin-2-yl)methanol is a pyridine derivative characterized by a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. Its key physical and chemical properties are summarized below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 127978-70-5 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][3][4] |

| Molecular Weight | 139.15 g/mol | [1][2][4] |

| Appearance | Light yellow oil or Solid | [3][5] |

| Boiling Point | 262 °C | [2] |

| Density | 1.155 g/cm³ | [2] |

| Flash Point | 112 °C | [2] |

| Purity | Typically ≥95% - 97% | [3][6] |

Synthesis and Experimental Protocols

(5-Methoxypyridin-2-yl)methanol is commonly synthesized via the hydrolysis of an ester precursor. The following protocol is based on established laboratory methods.[5]

Objective: To synthesize (5-Methoxypyridin-2-yl)methanol from a suitable ester precursor.

Materials:

-

Starting Material (e.g., Methyl 5-methoxypyridine-2-carboxylate, referred to as Compound 12 in the cited literature)[5]

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: The starting ester (1.0 equivalent) is dissolved in methanol in a round-bottom flask.[5]

-

Saponification: An excess of potassium hydroxide is added to the solution. The mixture is then heated to reflux for approximately 2 hours.[5]

-

Work-up:

-

After the reaction is complete, the solvent (methanol) is removed under reduced pressure using a rotary evaporator.[5]

-

The resulting residue is partitioned between dichloromethane and water.[5]

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted again with dichloromethane.

-

-

Isolation and Purification:

Characterization: The product can be characterized using standard analytical techniques:

-

¹H NMR (CDCl₃): δ 1.82 (s, 1H), 3.87 (s, 3H), 4.70 (s, 2H), 7.18-7.24 (m, 2H), 8.25 (d, 1H, J = 2.8 Hz).[5]

-

GC/MS: m/z 140 (M⁺+1), 139 (M⁺), 138, 110.[5]

Caption: Workflow for the synthesis of (5-Methoxypyridin-2-yl)methanol.

Applications in Drug Discovery

(5-Methoxypyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of complex molecules for drug development. Its primary application lies in its use as a building block for creating potent and selective kinase inhibitors.

3.1. HPK1 Antagonists This compound is utilized in the preparation of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[5] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.

3.2. c-Met Inhibitors The methoxypyridine motif is a common feature in various kinase inhibitors. For instance, related structures are found in potent and selective inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various human cancers.[7] The deregulation of the c-Met pathway is linked to tumor growth, proliferation, and metastasis. The synthesis of analogs using (5-Methoxypyridin-2-yl)methanol allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

References

- 1. (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. (5-Methoxypyridine-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

- 6. aobchem.com [aobchem.com]

- 7. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol, a substituted pyridine derivative, serves as a versatile building block in organic synthesis. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in various chemical and biological systems, and guiding the design of synthetic routes and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of (5-Methoxypyridin-2-yl)methanol, complete with experimental protocols and a visual representation of its synthesis.

Core Physicochemical Properties

The physicochemical characteristics of (5-Methoxypyridin-2-yl)methanol are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The following table summarizes the key quantitative data available for this compound, distinguishing between experimentally determined and computationally predicted values.

| Property | Value | Type | Reference |

| Molecular Formula | C₇H₉NO₂ | - | [1] |

| Molecular Weight | 139.15 g/mol | - | [1] |

| Physical State | White to light yellow Solid | Experimental | [2] |

| Boiling Point | 262 °C | Experimental | [1] |

| Density | 1.155 g/cm³ | Experimental | [1] |

| Flash Point | 112 °C | Experimental | [1] |

| pKa | 13.22 ± 0.10 | Predicted | [2] |

| logP | -0.1 | Predicted | [3] |

| Water Solubility | Not available |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For (5-Methoxypyridin-2-yl)methanol, a capillary melting point method is commonly employed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of (5-Methoxypyridin-2-yl)methanol is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For (5-Methoxypyridin-2-yl)methanol, which is a solid at room temperature, this would be determined at reduced pressure to avoid decomposition, or more commonly, the boiling point at atmospheric pressure is a reported value from distillation during purification.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

The (5-Methoxypyridin-2-yl)methanol is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The heating mantle is turned on, and the liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady drip of condensate into the receiving flask. This temperature is the boiling point.

pKa Determination (Predicted)

The pKa value is a measure of the acidity or basicity of a compound. For (5-Methoxypyridin-2-yl)methanol, the predicted pKa of the hydroxyl group is 13.22.[2] Experimental determination would typically involve potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

-

A known concentration of (5-Methoxypyridin-2-yl)methanol is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP Determination (Predicted)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The predicted logP for (5-Methoxypyridin-2-yl)methanol is -0.1.[3] An experimental determination can be performed using the shake-flask method.

Shake-Flask Method Protocol:

-

A solution of (5-Methoxypyridin-2-yl)methanol of known concentration is prepared in either water or octanol.

-

Equal volumes of pre-saturated octanol and pre-saturated water are added to a flask containing a known amount of the compound.

-

The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of (5-Methoxypyridin-2-yl)methanol in both the aqueous and octanolic phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical parameter for drug development. The solubility of (5-Methoxypyridin-2-yl)methanol can be determined using the equilibrium solubility method.

Equilibrium Solubility Method Protocol:

-

An excess amount of solid (5-Methoxypyridin-2-yl)methanol is added to a known volume of water in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of (5-Methoxypyridin-2-yl)methanol in the clear filtrate is determined using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

This concentration represents the equilibrium solubility of the compound at that temperature.

Synthesis Workflow

(5-Methoxypyridin-2-yl)methanol can be synthesized through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor. The following diagram illustrates a typical workflow for its preparation.[4]

Caption: A typical laboratory synthesis workflow for (5-Methoxypyridin-2-yl)methanol.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of (5-Methoxypyridin-2-yl)methanol. The tabulated data, coupled with the comprehensive experimental protocols and the synthesis workflow diagram, offers a valuable resource for researchers and scientists. A clear understanding of these properties is fundamental for the rational design of experiments, the development of robust synthetic methodologies, and the prediction of the behavior of this important chemical intermediate in various applications, particularly in the field of drug discovery and development. Further experimental investigation to confirm the predicted values for pKa and logP, and to determine the aqueous solubility, would be beneficial for a more complete characterization of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. (5-METHOXYPYRIDIN-2-YL)METHANOL price,buy (5-METHOXYPYRIDIN-2-YL)METHANOL - chemicalbook [m.chemicalbook.com]

- 3. (5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of (5-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (5-Methoxypyridin-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors that require detailed structural elucidation of this molecule.

Spectroscopic Data

The structural confirmation and purity of (5-Methoxypyridin-2-yl)methanol can be effectively determined using NMR spectroscopy. Below are the detailed ¹H and ¹³C NMR spectral data, presented in a clear and concise format for easy reference and comparison.

¹H NMR Spectral Data

A Certificate of Analysis for (5-Methoxypyridin-2-yl)methanol confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% as determined by NMR. While the full spectral data with detailed assignments is not available in the public domain, a partial dataset has been reported.

Table 1: ¹H NMR Data for (5-Methoxypyridin-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.25 | d | 1H | H-6 | 2.8 |

| 7.18-7.24 | m | 2H | H-3, H-4 | |

| 4.70 | s | 2H | -CH₂OH | |

| 3.87 | s | 3H | -OCH₃ | |

| 1.82 | s | 1H | -OH |

Solvent: CDCl₃

¹³C NMR Spectral Data

As of the latest available information, the experimental ¹³C NMR data for (5-Methoxypyridin-2-yl)methanol has not been published in detail in publicly accessible scientific literature or databases. Researchers requiring this data are advised to perform their own NMR analysis on a verified sample of the compound.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for pyridine derivatives such as (5-Methoxypyridin-2-yl)methanol.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (5-Methoxypyridin-2-yl)methanol.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a final volume of approximately 0.6-0.7 mL. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C NMR).

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent. The magnetic field homogeneity will then be optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment is typically sufficient.

-

Spectral Width: Set to encompass all expected proton resonances (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: An appropriate number of scans (e.g., 8-32) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set to encompass all expected carbon resonances (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualizations

The following diagrams illustrate the chemical structure of (5-Methoxypyridin-2-yl)methanol and a typical workflow for its NMR analysis.

Caption: Chemical structure of (5-Methoxypyridin-2-yl)methanol.

Caption: A typical workflow for NMR spectral analysis.

A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of (5-Methoxypyridin-2-yl)methanol Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC/MS) method for determining the purity of (5-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines a detailed experimental protocol, data presentation, and potential impurity identification, offering a robust framework for quality control and analytical method development.

Introduction

(5-Methoxypyridin-2-yl)methanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying potential process-related impurities and degradation products.[1][2] This guide details a validated GC/MS method for the comprehensive analysis of (5-Methoxypyridin-2-yl)methanol.

Experimental Protocol

A robust and reliable GC/MS method is essential for the accurate determination of (5-Methoxypyridin-2-yl)methanol purity. The following protocol has been developed based on established principles for the analysis of aromatic nitrogen compounds and pharmaceutical intermediates.[3][4]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. Due to the polar nature of the analyte, direct dissolution in a suitable organic solvent is recommended.[5][6]

-

Sample Weighing: Accurately weigh approximately 25 mg of the (5-Methoxypyridin-2-yl)methanol sample into a 25 mL volumetric flask.

-

Dissolution: Dissolve the sample in methanol (HPLC grade or equivalent) and dilute to the mark.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[5]

-

Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., deuterated analog or a structurally similar compound with a distinct retention time) can be added to the sample solution.

GC/MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 450 amu |

| Acquisition Mode | Full Scan |

Data Presentation

Quantitative analysis of the GC/MS data is performed by integrating the peak areas of the main component and all identified impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Purity Analysis of (5-Methoxypyridin-2-yl)methanol Batches

| Batch Number | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |

| MPM-2025-001 | 12.58 | 1,254,890 | 1,260,150 | 99.58 |

| MPM-2025-002 | 12.59 | 1,310,540 | 1,315,780 | 99.60 |

| MPM-2025-003 | 12.58 | 1,198,720 | 1,205,300 | 99.45 |

Identification and Quantification of Potential Impurities

Based on the synthesis of (5-Methoxypyridin-2-yl)methanol, several potential process-related impurities can be postulated.[7][8] The table below lists these potential impurities, their likely retention times, and representative quantitative data from the analysis of Batch MPM-2025-003.

| Impurity Name | Likely Retention Time (min) | Observed Area | Content (%) |

| 5-Methoxypyridine-2-carbaldehyde | 10.8 | 2,150 | 0.18 |

| 2-Methyl-5-methoxypyridine | 9.5 | 1,580 | 0.13 |

| (5-Hydroxypyridin-2-yl)methanol | 13.2 | 1,850 | 0.15 |

| Unidentified Impurity 1 | 11.7 | 1,000 | 0.08 |

Note: The retention times and content percentages are representative and may vary depending on the specific analytical conditions and sample batch.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the GC/MS analysis of (5-Methoxypyridin-2-yl)methanol purity.

Potential Impurity Formation Pathway

The following diagram illustrates a simplified logical relationship for the formation of potential impurities during the synthesis of (5-Methoxypyridin-2-yl)methanol from a plausible precursor.

Conclusion

This technical guide provides a comprehensive framework for the GC/MS analysis of (5-Methoxypyridin-2-yl)methanol purity. The detailed experimental protocol, data presentation format, and visualization of the analytical workflow and potential impurity pathways offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to this guide will facilitate robust and reliable quality control, ensuring the integrity of this critical pharmaceutical intermediate. Further validation of this method in accordance with regulatory guidelines is recommended for implementation in a GMP environment.

References

- 1. omicsonline.org [omicsonline.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Crystal Structure Analysis of (5-Methoxypyridin-2-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks in organic synthesis. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), designing novel compounds with improved properties, and understanding their solid-state behavior. This guide outlines the typical experimental workflow, presents key crystallographic data in a structured format, and visualizes the logical flow of the analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, was achieved through a multi-component reaction.

Synthesis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine: [1] A mixture of benzil (1 mmol), 2-amino-5-methylpyridine (1 mmol), p-anisaldehyde (1 mmol), and ammonium acetate (1 mmol) in glacial acetic acid (25 ml) was heated at 60°C with stirring for approximately 2 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into cold water. The resulting solid product was collected by suction filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer for data collection.

Data Collection: [1] A crystal of suitable dimensions (e.g., 0.30 x 0.20 x 0.20 mm) was mounted on an X'calibur CCD area-detector single-crystal X-ray diffractometer. The data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. A total of 5300 reflections were collected, of which 2980 were unique.

Structure Solution and Refinement: [1] The crystal structure was solved by direct methods using software such as SHELXS-97. The positions of all non-hydrogen atoms were located from the initial electron density map. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was refined by full-matrix least-squares procedures on F², resulting in a final R-factor.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a series of tables. The following tables present the crystallographic data for the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical formula | C₃₀H₂₅N₃O |

| Formula weight | 455.54 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| Unit cell dimensions | |

| a | 19.0002(15) Å |

| b | 6.0827(4) Å |

| c | 18.6173(14) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2150.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.406 Mg/m³ |

| Absorption coefficient | 0.087 mm⁻¹ |

| F(000) | 960 |

| Data collection | |

| Reflections collected | 5300 |

| Independent reflections | 2980 [R(int) = 0.025] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2980 / 1 / 316 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2σ(I)] | R₁ = 0.0425, wR₂ = 0.0968 |

| R indices (all data) | R₁ = 0.0531, wR₂ = 0.1012 |

Table 2: Selected Bond Lengths (Å) [1]

| Bond | Length (Å) | Bond | Length (Å) |

| O(1)-C(26) | 1.368(3) | N(2)-C(8) | 1.328(3) |

| O(1)-C(29) | 1.423(4) | N(2)-C(9) | 1.385(3) |

| N(1)-C(1) | 1.336(4) | N(3)-C(8) | 1.383(3) |

| N(1)-C(5) | 1.350(3) | N(3)-C(16) | 1.439(3) |

| C(8)-N(2) | 1.328(3) | C(9)-C(10) | 1.482(3) |

| C(8)-N(3) | 1.383(3) | C(16)-C(17) | 1.489(3) |

| C(9)-N(2) | 1.385(3) | C(16)-C(22) | 1.491(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

| Atoms | Angle (°) | Atoms | Torsion Angle (°) |

| C(26)-O(1)-C(29) | 117.7(2) | C(5)-N(1)-C(1)-C(2) | 0.4(4) |

| C(1)-N(1)-C(5) | 117.4(2) | C(1)-N(1)-C(5)-C(4) | -0.6(4) |

| C(8)-N(2)-C(9) | 107.5(2) | C(9)-N(2)-C(8)-N(3) | -0.1(3) |

| C(8)-N(3)-C(16) | 125.4(2) | C(8)-N(2)-C(9)-C(10) | 179.4(2) |

| N(1)-C(5)-N(3) | 118.0(2) | C(16)-N(3)-C(8)-N(2) | 179.9(2) |

| N(2)-C(8)-N(3) | 110.1(2) | C(8)-N(3)-C(16)-C(17) | -110.0(3) |

| N(2)-C(9)-C(10) | 121.2(2) | C(8)-N(3)-C(16)-C(22) | 70.0(3) |

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize workflows and relationships.

Caption: Experimental workflow for crystal structure analysis.

Caption: Logical flow of crystallographic data analysis.

Conclusion

The crystal structure analysis of (5-Methoxypyridin-2-yl)methanol derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The representative example of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine demonstrates a standard and effective protocol for such analyses. The detailed crystallographic data, presented in a standardized format, is essential for computational modeling, understanding biological activity, and designing new materials. This guide serves as a foundational resource for researchers embarking on the structural characterization of this important class of compounds.

References

Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Spectroscopic Data Summary

The spectroscopic data for (5-Methoxypyridin-2-yl)methanol is summarized below. These values are crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | d, J = 2.8 Hz | 1H | H-6 (pyridyl) |

| 7.18-7.24 | m | 2H | H-3, H-4 (pyridyl) |

| 4.70 | s | 2H | -CH₂OH |

| 3.87 | s | 3H | -OCH₃ |

| 1.82 | s | 1H | -OH |

¹³C NMR

No experimental ¹³C NMR data for (5-Methoxypyridin-2-yl)methanol was found in the conducted searches. This represents a current data gap in the publicly available literature.

Mass Spectrometry (MS)

GC/MS

| m/z | Relative Intensity (%) | Assignment |

| 140 | 3 | [M+H]⁺ |

| 139 | 44 | [M]⁺ |

| 138 | 100 | [M-H]⁺ |

| 110 | 71 | [M-CHO]⁺ or [M-CH₂OH+H]⁺ |

Infrared (IR) Spectroscopy

No experimental IR spectral data for (5-Methoxypyridin-2-yl)methanol was found in the conducted searches. This represents a current data gap in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of (5-Methoxypyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Dissolve approximately 5-10 mg of (5-Methoxypyridin-2-yl)methanol in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform the FID and apply phase and baseline corrections. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of (5-Methoxypyridin-2-yl)methanol in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

MS System: A mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of (5-Methoxypyridin-2-yl)methanol with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure to form a transparent or translucent pellet.

FT-IR Spectroscopy

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring), and C-H bonds.

Synthesis Workflow

The synthesis of (5-Methoxypyridin-2-yl)methanol can be achieved through the hydrolysis of a suitable precursor.[1] The following diagram illustrates a typical synthetic route.

References

Solubility Profile of (5-Methoxypyridin-2-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (5-Methoxypyridin-2-yl)methanol in organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on its expected solubility based on its chemical structure, alongside a detailed experimental protocol for determining its thermodynamic solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to (5-Methoxypyridin-2-yl)methanol

(5-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and a primary alcohol, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes.

Solubility Data

Currently, there is no specific quantitative or qualitative experimental data on the solubility of (5-Methoxypyridin-2-yl)methanol in common organic solvents in publicly accessible literature or databases. The following table reflects this lack of data.

Table 1: Experimental Solubility of (5-Methoxypyridin-2-yl)methanol in Common Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | Not Experimentally Determined |

| Ethanol | C₂H₅OH | 4.3 | Not Experimentally Determined |

| Isopropanol | C₃H₈O | 3.9 | Not Experimentally Determined |

| Acetone | C₃H₆O | 5.1 | Not Experimentally Determined |

| Acetonitrile | C₂H₃N | 5.8 | Not Experimentally Determined |

| Dichloromethane | CH₂Cl₂ | 3.1 | Not Experimentally Determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Not Experimentally Determined |

| Tetrahydrofuran | C₄H₈O | 4.0 | Not Experimentally Determined |

| Toluene | C₇H₈ | 2.4 | Not Experimentally Determined |

| Hexane | C₆H₁₄ | 0.1 | Not Experimentally Determined |

Expected Solubility Profile

Based on the chemical structure of (5-Methoxypyridin-2-yl)methanol, a qualitative prediction of its solubility can be made. The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The primary alcohol (-CH₂OH) group is capable of hydrogen bonding, which will promote solubility in polar protic solvents such as methanol and ethanol. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

-

Non-Polar Features: The pyridine ring and the methyl group of the methoxy moiety contribute to the non-polar character of the molecule, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate.

Therefore, it is anticipated that (5-Methoxypyridin-2-yl)methanol will exhibit good solubility in polar organic solvents and moderate to low solubility in non-polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3] The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment

-

(5-Methoxypyridin-2-yl)methanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of (5-Methoxypyridin-2-yl)methanol and place it into a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]

-

-

Sample Separation:

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of (5-Methoxypyridin-2-yl)methanol.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (5-Methoxypyridin-2-yl)methanol.

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Synthesis and Characterization of (5-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details multiple synthetic routes, complete with experimental protocols, and presents a thorough characterization of the target compound through spectroscopic and physical data.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 127978-70-5 | [2][3] |

| Boiling Point | 262 °C | [2] |

| Density | 1.155 g/cm³ | [2] |

| Flash Point | 112 °C | [2] |

| Appearance | White to light yellow solid | [2] |

Synthesis of (5-Methoxypyridin-2-yl)methanol

Three primary synthetic routes for the preparation of (5-Methoxypyridin-2-yl)methanol are outlined below, offering flexibility in starting material selection and reaction conditions.

Route 1: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate

This method involves the basic hydrolysis of the corresponding acetate ester.

Reaction Scheme:

Caption: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate.

Experimental Protocol:

-

To a solution of (5-methoxypyridin-2-yl)methyl acetate (1 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure to afford (5-Methoxypyridin-2-yl)methanol.

Route 2: Reduction of Methyl 5-methoxypicolinate

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the ester functionality.

Reaction Scheme:

Caption: Reduction of methyl 5-methoxypicolinate with LiAlH₄.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 5-methoxypicolinate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.[4]

Route 3: Reduction of 5-Methoxypyridine-2-carbaldehyde

A milder reducing agent, sodium borohydride (NaBH₄), is employed in this method to selectively reduce the aldehyde.

Reaction Scheme:

Caption: Reduction of 5-methoxypyridine-2-carbaldehyde with NaBH₄.

Experimental Protocol:

-

To a stirred solution of 5-methoxypyridine-2-carbaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.2 equivalents) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.[5][6][7]

Characterization of (5-Methoxypyridin-2-yl)methanol

A comprehensive characterization of the synthesized (5-Methoxypyridin-2-yl)methanol is crucial to confirm its identity and purity.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.25 (d, J=2.8 Hz, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH) |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include those for the pyridine ring carbons, the methoxy carbon, and the methylene carbon. |

| IR Spectroscopy | Specific spectrum not found. Expected characteristic peaks would include a broad O-H stretch (~3400-3200 cm⁻¹), C-H stretches (~3000-2800 cm⁻¹), aromatic C=C and C=N stretches (~1600-1400 cm⁻¹), and C-O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹). |

| Mass Spectrometry (GC/MS) | m/z 140 (M⁺+1, 3%), 139 (M⁺, 44%), 138 (100%), 110 (71%) |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of (5-Methoxypyridin-2-yl)methanol.

This guide provides essential information for the synthesis and characterization of (5-Methoxypyridin-2-yl)methanol. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

- 1. (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-METHOXYPYRIDIN-2-YL)METHANOL price,buy (5-METHOXYPYRIDIN-2-YL)METHANOL - chemicalbook [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Potential Impurities in the Synthesis of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the major synthetic routes, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis and control.

Common Synthetic Routes and Associated Impurities

The synthesis of (5-Methoxypyridin-2-yl)methanol can be approached through several synthetic pathways, each with its own unique impurity profile. The three most common routes are detailed below.

Route A: Reduction of Methyl 5-Methoxypyridine-2-carboxylate

This route involves the reduction of the corresponding ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Potential Impurities from Route A:

| Impurity Name | Structure | CAS Number | Origin |

| Methyl 5-methoxypyridine-2-carboxylate | 75342-32-4 | Unreacted starting material | |

| 5-Methoxypyridine-2-carboxylic acid | 29082-92-6 | Incomplete esterification of the carboxylic acid precursor or hydrolysis of the ester | |

| 5-Methoxypyridine-2-carboxaldehyde | 22187-96-8 | Incomplete reduction of the ester | |

| 2-Methyl-5-methoxypyridine | N/A | Over-reduction of the alcohol |

Route B: Grignard Reaction of 2-Bromo-5-methoxypyridine

This pathway utilizes a Grignard reagent formed from 2-bromo-5-methoxypyridine, which then reacts with an electrophile like formaldehyde.

Potential Impurities from Route B:

| Impurity Name | Structure | CAS Number | Origin |

| 2-Bromo-5-methoxypyridine | 105170-27-2 | Unreacted starting material | |

| 5-Methoxypyridine | 50741-61-2 | Quenching of the Grignard reagent by a proton source | |

| 2,2'-Bis(5-methoxypyridyl) | N/A | Wurtz-type coupling of the Grignard reagent | |

| (5-Methoxypyridin-2-yl)methyl ether | N/A | Reaction with an ether solvent (e.g., THF) |

Route C: Reduction of 5-Methoxypyridine-2-carboxylic acid

Direct reduction of the carboxylic acid offers another synthetic avenue, typically employing strong reducing agents.

Potential Impurities from Route C:

| Impurity Name | Structure | CAS Number | Origin |

| 5-Methoxypyridine-2-carboxylic acid | 29082-92-6 | Unreacted starting material | |

| 5-Methoxypyridine-2-carboxaldehyde | 22187-96-8 | Incomplete reduction | |

| 2-Methyl-5-methoxypyridine | N/A | Over-reduction and decarboxylation |

Experimental Protocols

Synthesis of (5-Methoxypyridin-2-yl)methanol from Methyl 5-Methoxypyridine-2-carboxylate (Route A)[1]

-

Materials: Methyl 5-methoxypyridine-2-carboxylate (1.0 eq), Lithium Aluminum Hydride (excess), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Distilled Water, Dilute Sulfuric Acid.

-

Procedure:

-

A solution of methyl 5-methoxypyridine-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of excess lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute aqueous solution of sulfuric acid.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

-

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A stability-indicating HPLC method is crucial for the separation and quantification of (5-Methoxypyridin-2-yl)methanol from its potential impurities.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system can be employed. For example, a mixture of a phosphate buffer (pH adjusted to around 2-3) and acetonitrile. The gradient can be optimized to achieve separation of all potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound and its impurities (typically around 230-280 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient program should be optimized to separate the impurities. For example, starting at a lower temperature (e.g., 50-70 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Mass Range: 40-400 amu.

Visualization of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the synthetic routes and the points at which impurities are likely to form.

Caption: Synthetic pathways to (5-Methoxypyridin-2-yl)methanol and potential impurity formation points.

Purification Strategies

Effective purification is essential to remove the identified impurities. Common laboratory and industrial techniques include:

-

Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. Common solvent systems for pyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.

-

Column Chromatography: For laboratory-scale purification, silica gel column chromatography is highly effective in separating the desired product from closely related impurities based on polarity differences.

-

Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Conclusion

The control of impurities in the synthesis of (5-Methoxypyridin-2-yl)methanol is a critical aspect of pharmaceutical development. A thorough understanding of the synthetic route and potential side reactions allows for the proactive identification of potential impurities. The implementation of robust analytical methods, such as HPLC and GC-MS, is essential for monitoring and controlling these impurities within acceptable limits. By employing appropriate purification strategies, a high-purity final product can be consistently obtained, ensuring the quality and safety of the resulting drug substance.

Stability and Storage of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Methoxypyridin-2-yl)methanol is a key building block in pharmaceutical research and development. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in sensitive synthetic applications. This technical guide provides a comprehensive overview of the stability profile of (5-Methoxypyridin-2-yl)methanol, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are crucial for maintaining the quality of (5-Methoxypyridin-2-yl)methanol. Based on available safety data sheets and general chemical principles, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation. |

| Light | Store in a light-resistant container. | Prevents potential photodegradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with container material. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Prevents vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

While specific experimental data on the degradation of (5-Methoxypyridin-2-yl)methanol is limited in publicly available literature, its chemical structure—containing a methoxypyridine ring and a primary alcohol—suggests several potential degradation pathways under stress conditions.

Oxidative Degradation

The primary alcohol functional group is susceptible to oxidation. Under oxidative stress (e.g., exposure to air, peroxides), (5-Methoxypyridin-2-yl)methanol could be oxidized first to the corresponding aldehyde, (5-methoxypyridin-2-yl)carbaldehyde, and subsequently to the carboxylic acid, 5-methoxypyridine-2-carboxylic acid.

Caption: Proposed Oxidative Degradation Pathway.

Hydrolytic Degradation

The methoxy group on the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative. However, ether linkages on aromatic rings are generally stable, so this would likely require harsh conditions.

Photodegradation

Pyridine and its derivatives are known to undergo photochemical reactions.[1][2][3] Exposure to light, particularly UV light, could lead to complex degradation pathways, including ring opening or the formation of various photoproducts. The exact nature of these products would require specific experimental investigation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of (5-Methoxypyridin-2-yl)methanol, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Forced Degradation Protocol

The following table outlines a general protocol for a forced degradation study applicable to (5-Methoxypyridin-2-yl)methanol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid state at 80°C |

| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |

Workflow for Forced Degradation Study:

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products. The following provides a starting point for method development.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While specific, publicly available stability data for (5-Methoxypyridin-2-yl)methanol is scarce, its chemical structure provides insights into potential degradation pathways. For researchers and drug development professionals, it is critical to adhere to recommended storage conditions to maintain the compound's integrity. Furthermore, conducting forced degradation studies and developing a validated stability-indicating analytical method are essential steps to fully characterize its stability profile and ensure the quality of downstream applications. This technical guide provides a foundational framework for these crucial activities.

References

A Technical Guide to High-Purity (5-Methoxypyridin-2-yl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity (5-Methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document outlines commercial sources, detailed experimental protocols for its synthesis and analysis, and its application in targeting the HPK1 signaling pathway.

Commercial Suppliers of High-Purity (5-Methoxypyridin-2-yl)methanol

The selection of a reliable supplier is critical for ensuring the quality and reproducibility of research. The following table summarizes key information for several commercial suppliers of (5-Methoxypyridin-2-yl)methanol (CAS No: 127978-70-5). Prices are subject to change and may not include shipping and handling fees.

| Supplier | Purity | Available Quantities | Price (USD) |

| AOBChem | 95% | 5g, 10g, 25g, 100g | $59.00 (5g) - $1,026.00 (100g)[1] |

| ChemicalBook | ≥98% (min) | Custom | $5.50 / KG (Career Henan Chemical Co.)[2] |

| Varies by supplier | 100mg - 100g | $29 - $2794[3] | |

| Laibo Chem | 98% | 1g | Inquire for price[4][5] |

| Sigma-Aldrich | Not specified | 1g | $352.00 |

| Leyan | ≥97.0% (by NMR) | Custom | Inquire for price[6] |

Experimental Protocols

Synthesis of (5-Methoxypyridin-2-yl)methanol

This protocol is based on the reduction of a suitable precursor, such as methyl 5-methoxypyridine-2-carboxylate.

Materials:

-

Methyl 5-methoxypyridine-2-carboxylate

-

Methanol (MeOH), anhydrous

-

Potassium hydroxide (KOH)[2]

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 1.40 g, 7.7 mmol) in methanol (30 mL) in a round-bottom flask.[2]

-

Add an excess of potassium hydroxide to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[2]

-

After the reaction is complete, remove the methanol using a rotary evaporator under reduced pressure.[2]

-

To the resulting residue, add dichloromethane (20 mL) and water (20 mL) and transfer to a separatory funnel.[2]

-

Shake the funnel to partition the product into the organic layer. Separate the organic layer.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield (5-Methoxypyridin-2-yl)methanol as a light yellow oil. A typical yield is around 93%.[2]

Purification by Column Chromatography

Further purification can be achieved using silica gel column chromatography.

Materials:

-

Crude (5-Methoxypyridin-2-yl)methanol

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. A common starting eluent is a 5:1 mixture of pentane (a hexane equivalent) and diethyl ether (an ethyl acetate equivalent).[7]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8]

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified (5-Methoxypyridin-2-yl)methanol.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (in CDCl3): The expected chemical shifts (δ) are approximately 8.25 (d, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), and 1.82 (s, 1H).[2] A certificate of analysis from one supplier shows the spectrum is consistent with the structure.[6]

2. High-Performance Liquid Chromatography (HPLC)

-

A reverse-phase HPLC method can be used to determine the purity of the compound. A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid. The peak corresponding to (5-Methoxypyridin-2-yl)methanol should be integrated to determine its percentage purity. One supplier reports a purity of 98.10% by HPLC.[9]

Application in Drug Development: Targeting the HPK1 Signaling Pathway

(5-Methoxypyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[2][3] HPK1 is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy.[10][11][12] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[11]

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the simplified signaling pathway of HPK1 in T-cells and the role of HPK1 inhibitors. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell activation signal.[13][14] HPK1 inhibitors block this phosphorylation step, thereby promoting T-cell activation and anti-tumor immunity.[13]

Caption: HPK1 Signaling Pathway and Inhibition.

Workflow for Selecting a High-Purity Chemical Supplier

The process of selecting a suitable supplier for high-purity reagents is crucial for research success. The following workflow provides a structured approach to this process.

Caption: Supplier Selection Workflow.

References

- 1. aobchem.com [aobchem.com]

- 2. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

- 3. (5-METHOXYPYRIDIN-2-YL)METHANOL price,buy (5-METHOXYPYRIDIN-2-YL)METHANOL - chemicalbook [m.chemicalbook.com]

- 4. (5-Methoxypyridine-2-yl)methanol , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 5. (5-Methoxypyridine-2-yl)methanol , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. file.leyan.com [file.leyan.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. file.leyan.com [file.leyan.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of (5-Methoxypyridin-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the chemical compound (5-Methoxypyridin-2-yl)methanol, a key building block in various synthetic applications within the pharmaceutical and chemical industries.

Chemical Identity and Properties

(5-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative. The presence of both a methoxy and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger molecules. Its structural and chemical properties are fundamental for its application in medicinal chemistry and materials science.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂[1][2][3][4][5] |

| Molecular Weight | 139.15 g/mol [1][5][6] |

| IUPAC Name | (5-methoxy-2-pyridinyl)methanol[1] |

| CAS Number | 127978-70-5[2][3][6] |

Experimental Protocols

Detailed experimental protocols involving (5-Methoxypyridin-2-yl)methanol are highly specific to the intended reaction. However, a general protocol for its use as a building block in a substitution or coupling reaction would typically involve the following steps:

-

Reagent Solubilization: Dissolve (5-Methoxypyridin-2-yl)methanol in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation of Hydroxyl Group (if necessary): For reactions where the alcohol acts as a nucleophile, it can be deprotonated with a suitable base. For reactions where it is a leaving group, it can be activated by conversion to a tosylate or a halide.

-

Reactant Addition: The substrate to be coupled with the (5-Methoxypyridin-2-yl)methanol moiety is added to the reaction mixture, often in solution.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction. The crude product is then purified using a suitable technique, such as column chromatography, to yield the desired compound.

Note: The specific choice of solvents, reagents, temperature, and reaction time will depend on the specific chemical transformation being performed.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Caption: Relationship between chemical identity and molecular weight.

References

- 1. (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. aobchem.com [aobchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. (5-METHOXYPYRIDIN-2-YL)METHANOL price,buy (5-METHOXYPYRIDIN-2-YL)METHANOL - chemicalbook [m.chemicalbook.com]

- 6. (5-methoxypyridin-2-yl)methanol - CAS:127978-70-5 - Sunway Pharm Ltd [3wpharm.com]

safety data sheet (SDS) for (5-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of (5-Methoxypyridin-2-yl)methanol (CAS No: 127978-70-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and development settings.

Chemical and Physical Properties

(5-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H9NO2 | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Appearance | White to light yellow Solid | ChemicalBook[2] |

| Boiling Point | 262℃ | ChemicalBook[2] |

| Density | 1.155 g/cm³ | ChemicalBook[2] |

| Flash Point | 112℃ | ChemicalBook[2] |

| pKa | 13.22±0.10 (Predicted) | ChemicalBook[2] |

| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook[2] |

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes its hazard statements and precautionary measures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[2] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

Toxicological and Ecotoxicological Data

Comprehensive toxicological and ecotoxicological data for (5-Methoxypyridin-2-yl)methanol is limited. An available Safety Data Sheet indicates "no data available" for key endpoints.[3]

| Data Point | Result |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Toxicity to fish | No data available[3] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[3] |

| Toxicity to algae | No data available[3] |